Propan-2-yl 2-sulfoacetate

Description

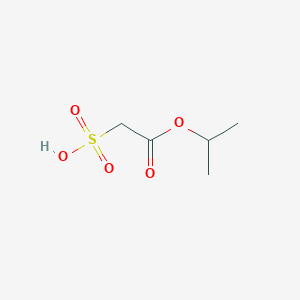

Propan-2-yl 2-sulfoacetate is a sulfonic acid ester characterized by its isopropyl ester group and a sulfonic acid substituent. Its molecular formula is C₅H₁₀O₅S, with a molecular weight of 182.19 g/mol (calculated from ). The compound is commercially available for research purposes, with pricing tiers reflecting its use as a specialized synthetic intermediate (50 mg: €550; 500 mg: €1,518) .

Properties

Molecular Formula |

C5H10O5S |

|---|---|

Molecular Weight |

182.20 g/mol |

IUPAC Name |

2-oxo-2-propan-2-yloxyethanesulfonic acid |

InChI |

InChI=1S/C5H10O5S/c1-4(2)10-5(6)3-11(7,8)9/h4H,3H2,1-2H3,(H,7,8,9) |

InChI Key |

QNSZSPPAUFMYOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-sulfoacetate can be synthesized through the reaction of isopropyl alcohol with chlorosulfonic acid, followed by neutralization with a base. The reaction typically proceeds as follows:

Reaction with Chlorosulfonic Acid: Isopropyl alcohol is reacted with chlorosulfonic acid to form isopropyl chlorosulfonate.

Neutralization: The isopropyl chlorosulfonate is then neutralized with a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Acid-Catalyzed Esterification

Sulfonic acids (e.g., 2-sulfoacetic acid) react with propan-2-ol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to form the ester. The reaction is driven by azeotropic removal of water .

Example Reaction:

Industrial Production

Continuous-flow reactors with immobilized lipases or solid acid catalysts (e.g., Amberlyst) improve yield and efficiency. Purification involves distillation or chromatography .

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

In dilute HCl or H₂SO₄, the ester decomposes to 2-sulfoacetic acid and propan-2-ol :

Alkaline Hydrolysis

In NaOH or KOH, the reaction yields the sodium sulfonate salt and propan-2-ol :

Kinetic Data

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 0.1 M HCl | 96 min | |

| 0.1 M NaOH | 30 min |

Nucleophilic Substitution

The sulfonate group (–SO₃⁻) acts as a leaving group, enabling SN₂ reactions with nucleophiles (e.g., amines, thiols) :

Reaction with Amines

Propan-2-yl 2-sulfoacetate reacts with primary amines to form sulfonamides:

Example : With methylamine, the product is -methyl-2-sulfoacetamide (yield: 85%) .

Thiol Substitution

Thiols displace the sulfonate group, forming thioesters :

Oxidation

The propan-2-yl group oxidizes to acetone under strong oxidants (e.g., KMnO₄) :

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to 2-sulfoethanol:

Enzymatic Reactions

Lipases (e.g., Pseudomonas fluorescens) catalyze enantioselective hydrolysis, resolving racemic mixtures :

Example :

Kinetic Resolution Data

| Enzyme | ee (%) | Conversion (%) |

|---|---|---|

| P. fluorescens lipase | >99 | 50 |

| T. lanuginosus lipase | 98 | 48 |

Stability and Degradation

Scientific Research Applications

Propan-2-yl 2-sulfoacetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 2-sulfoacetate involves its ability to undergo hydrolysis and substitution reactions. The sulfonate group acts as a good leaving group, facilitating nucleophilic attack and subsequent formation of new products. This property makes it useful in various synthetic and biochemical applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Propan-2-yl Benzenesulfonate Derivatives

(a) Propan-2-yl 2,3,5,6-Tetramethylbenzenesulfonate

- Molecular Formula : C₁₃H₂₀O₃S

- Molecular Weight : 256.35 g/mol

- Structural Features : Features a bulky tetramethyl-substituted benzene ring, enhancing steric hindrance compared to the linear sulfoacetate group in Propan-2-yl 2-sulfoacetate.

- Crystallographic Data: Crystallizes in a monoclinic system (space group P121/n) with unit cell dimensions a = 17.8761 Å, b = 7.6705 Å, c = 18.1095 Å .

(b) Propan-2-yl 2,4,6-Trimethylbenzenesulfonate

Comparison :

| Property | This compound | Tetramethylbenzenesulfonate | Trimethylbenzenesulfonate |

|---|---|---|---|

| Molecular Weight (g/mol) | 182.19 | 256.35 | 242.32 |

| Functional Group | Sulfoacetate | Bulky benzenesulfonate | Benzenesulfonate |

| Crystal System | Not reported | Monoclinic | Triclinic |

| Steric Hindrance | Low | High | Moderate |

The sulfoacetate group in this compound offers greater polarity and reactivity in nucleophilic substitution reactions compared to the sterically hindered benzenesulfonate derivatives .

Propyl 2-(4-Methylbenzenesulfonyl)acetate

Key Differences :

- The propyl chain in this compound increases hydrophobicity (logP ~2.5) compared to the isopropyl group in this compound.

- The sulfonyl group (SO₂) in Propyl 2-(4-methylbenzenesulfonyl)acetate is less acidic than the sulfonic acid (SO₃H) in this compound, altering its reactivity in aqueous environments .

Methyl 2-Propan-2-ylsulfonylacetate

Comparison :

| Property | This compound | Methyl 2-Propan-2-ylsulfonylacetate |

|---|---|---|

| Ester Group | Isopropyl | Methyl |

| Sulfur Functional Group | Sulfonic acid (SO₃H) | Sulfonyl (SO₂) |

| Molecular Weight | 182.19 | 196.22 |

| Applications | Research intermediate | Synthetic intermediate |

The methyl ester in Methyl 2-Propan-2-ylsulfonylacetate reduces steric bulk, favoring faster hydrolysis but lower thermal stability compared to this compound .

Propan-2-yl 2-Dimethoxyphosphinothioylsulfanyl-2-phenylacetate

Comparison :

- The phosphorodithioate group introduces pesticidal activity absent in this compound.

- The phenyl ring enhances lipophilicity (XLogP3 = 4.1 vs. ~2.3 for this compound), influencing bioavailability .

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing Propan-2-yl 2-sulfoacetate with high purity?

To achieve high-purity synthesis, employ a stepwise esterification process. React 2-sulfoacetic acid with propan-2-ol under controlled acidic catalysis (e.g., sulfuric acid) at 60–80°C. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using fractional distillation or recrystallization. Validate purity using -NMR (peaks at δ 1.2–1.4 ppm for isopropyl CH and δ 3.5–4.0 ppm for ester-linked CH) and HPLC (retention time comparison against a certified reference standard). Ensure inert atmospheric conditions to minimize hydrolysis .

Q. Q2. How can researchers distinguish this compound from structurally similar sulfonate esters?

Use a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy : Identify the sulfonate group (S=O stretching at 1150–1250 cm) and ester carbonyl (C=O at 1700–1750 cm).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 182 (CHOS) and fragmentation patterns characteristic of isopropyl groups.

- X-ray Crystallography : Resolve crystal structures using SHELX software to confirm bond angles and spatial arrangement .

Advanced Reactivity and Mechanistic Studies

Q. Q3. What experimental strategies can elucidate the hydrolysis kinetics of this compound under varying pH conditions?

Design a kinetic study using UV-Vis spectroscopy to track absorbance changes at 260 nm (sulfonate release). Prepare buffered solutions (pH 2–12) and maintain constant temperature (25°C). Use pseudo-first-order kinetics models to calculate rate constants (). Control variables such as ionic strength and solvent polarity. Replicate experiments ≥3 times to assess reproducibility. For contradictory results (e.g., unexpected rate acceleration at pH 10), evaluate potential side reactions (e.g., nucleophilic attack by hydroxide ions) or instrumental drift .

Q. Q4. How can computational modeling complement experimental data in predicting the compound’s reactivity with nucleophiles?

Apply density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to calculate:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., sulfur in sulfonate group) prone to nucleophilic attack.

- Transition-State Energies : Compare activation barriers for reactions with amines vs. thiols.

Validate models against experimental kinetic data. Discrepancies between theoretical and empirical results may arise from solvent effects not accounted for in gas-phase simulations .

Stability and Degradation Pathways

Q. Q5. What methodologies are recommended for assessing the thermal stability of this compound?

Conduct thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min). Identify decomposition onset temperatures and correlate with differential scanning calorimetry (DSC) endotherms. For accelerated degradation studies, store samples at 40–60°C and analyze degradation products (e.g., 2-sulfoacetic acid) via LC-MS. Statistically compare degradation rates using Arrhenius plots to extrapolate shelf-life .

Q. Q6. How should researchers resolve contradictions in reported degradation mechanisms (e.g., radical vs. acid-catalyzed pathways)?

Design isotope-labeling experiments (e.g., O in ester groups) to trace oxygen migration during hydrolysis. Use electron paramagnetic resonance (EPR) to detect radical intermediates. If acid-catalyzed pathways dominate, kinetic isotope effects (KIEs) will be negligible, whereas radical mechanisms show significant KIE. Cross-reference findings with computational studies to reconcile discrepancies .

Analytical and Environmental Impact

Q. Q7. What protocols ensure accurate quantification of this compound in environmental matrices (e.g., wastewater)?

Extract samples via solid-phase extraction (SPE) using C18 cartridges. Derivatize the compound with diazomethane to enhance detectability in GC-MS. Calibrate against a six-point standard curve (0.1–10 ppm) and validate recovery rates (≥85%) using spiked samples. For inter-laboratory variability, adhere to ISO/IEC 17025 guidelines and report uncertainties as expanded standard deviations (k=2) .

Q. Q8. How can ecotoxicity studies be structured to evaluate the compound’s environmental persistence?

Follow OECD Test Guidelines 301 (Ready Biodegradability) and 307 (Soil Degradation). Use C-labeled this compound in batch reactors to measure mineralization (CO evolution) and bound residues. Compare half-lives () across aerobic/anaerobic conditions. For conflicting data (e.g., faster degradation in soil vs. water), analyze microbial community profiles via 16S rRNA sequencing to identify degradative consortia .

Advanced Applications in Materials Science

Q. Q9. What role does this compound play in the synthesis of sulfonated polymers, and how can polymerization efficiency be optimized?

Use the compound as a sulfonation agent in free-radical polymerization with acrylates. Optimize monomer feed ratios (e.g., 1:3 sulfonate:acrylate) and initiator concentrations (AIBN at 0.5–1.0 mol%). Characterize polymer hydrophilicity via water contact angle measurements. For inconsistent molecular weights (Đ > 1.5), employ size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to detect branching or cross-linking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.